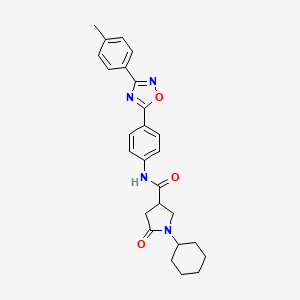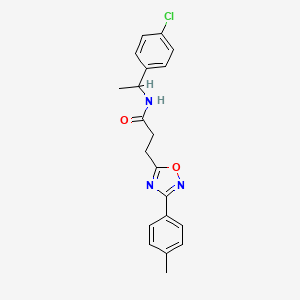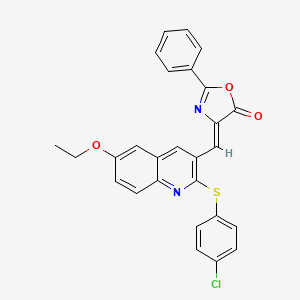
2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as Compound A, is a synthetic compound that has been the focus of scientific research due to its potential as a therapeutic agent. This compound has been found to have significant biochemical and physiological effects, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses, inflammation, and cell survival. Inhibition of this pathway by 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A leads to the suppression of pro-inflammatory cytokine production and the promotion of cell death in cancer cells.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. In addition, it has been found to inhibit the growth of cancer cells and induce cell death in vitro. Furthermore, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the advantages of using 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A in lab experiments is its specificity for the NF-κB signaling pathway. This allows for the selective inhibition of this pathway without affecting other signaling pathways. However, one limitation of using 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A is its solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its bioavailability.
将来の方向性
There are several future directions for the study of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A. One area of research is the development of more efficient synthesis methods to increase the yield and purity of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A. Another area of research is the investigation of the potential of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the use of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A in combination with other therapeutic agents for the treatment of cancer and other diseases is an area of ongoing research.
合成法
The synthesis of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A involves the reaction of 4-chlorophenol with 4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with acetic acid to produce 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A. This synthesis method has been optimized to produce high yields of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A with high purity.
科学的研究の応用
2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, it has been shown to have potential as a treatment for cardiovascular diseases, neurodegenerative diseases, and diabetes.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-2-16-21-18(25-22-16)12-3-7-14(8-4-12)20-17(23)11-24-15-9-5-13(19)6-10-15/h3-10H,2,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSINCZHOVZLJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714826.png)
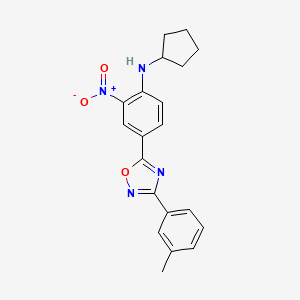

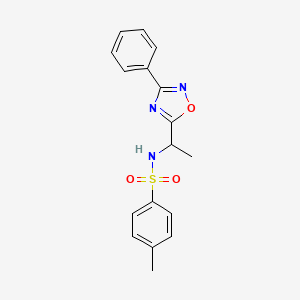
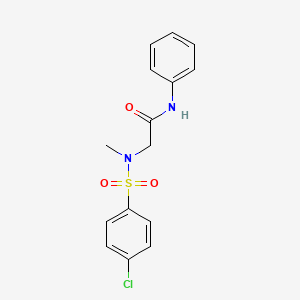
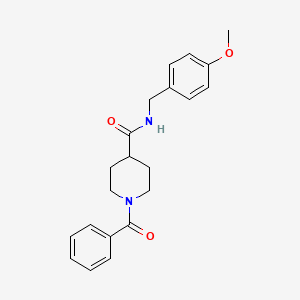
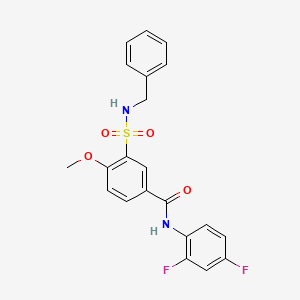
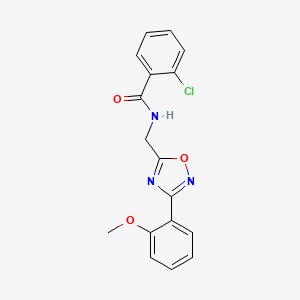
![N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B7714914.png)

